molecular formula C11H17NOS B1475528 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol CAS No. 1601762-88-2

1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol

Cat. No.: B1475528
CAS No.: 1601762-88-2
M. Wt: 211.33 g/mol
InChI Key: XYWQJQYOTXXTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol is a compound that features a cyclobutanol core with a thiophene ring attached via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives with varying degrees of saturation.

    Substitution: Formation of N-substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially leading to biological effects such as analgesia and antithrombotic activity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol is unique due to its cyclobutanol core, which imparts distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2-thiophen-2-ylethylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c13-11(5-2-6-11)9-12-7-4-10-3-1-8-14-10/h1,3,8,12-13H,2,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWQJQYOTXXTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.